molecular formula C5H11F B1204315 1-Fluoropentane CAS No. 592-50-7

1-Fluoropentane

Cat. No. B1204315
CAS RN: 592-50-7
M. Wt: 90.14 g/mol
InChI Key: OEPRBXUJOQLYID-UHFFFAOYSA-N
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Description

1-Fluoropentane, also known as Amyl fluoride, is a clear colorless liquid . It has the chemical formula C5H11F and a molecular weight of 90.13924 g/mol . It is used in the synthesis of halodecaboranes .


Molecular Structure Analysis

The 1-Fluoropentane molecule contains a total of 16 bonds. There are 5 non-H bonds and 2 rotatable bonds . The 2D chemical structure image of 1-Fluoropentane is also called skeletal formula, which is the standard notation for organic molecules .


Physical And Chemical Properties Analysis

1-Fluoropentane is a clear colorless liquid . It has a molecular weight of 90.14 . The physical and chemical properties of organic compounds like 1-Fluoropentane are determined by intermolecular forces .

Scientific Research Applications

Synthesis of Halodecaboranes

1-Fluoropentane: has been utilized in the synthesis of halodecaboranes, specifically 6-F-B10H13 and 6-Cl-B10H13 . These compounds are of interest due to their potential applications in medical imaging, cancer therapy, and as building blocks for more complex chemical structures .

Gas Chromatography

In analytical chemistry, 1-Fluoropentane can be used as a solvent in gas chromatography. Its properties have been studied to understand interactions with other substances, which is crucial for the separation and analysis of complex mixtures .

Study of Dual Luminescence

The compound has exhibited dual luminescence when combined with 4-N,N-dimethylaminobenzonitrile . This phenomenon is significant for research in photophysics and the development of new luminescent materials .

Safety and Handling Research

Given its classification as a flammable liquid with potential health hazards, research into the safe handling, storage, and disposal of 1-Fluoropentane is crucial. This includes understanding its environmental impact and developing protocols for mitigating risks .

Safety and Hazards

1-Fluoropentane is classified as a highly flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .

Mechanism of Action

Target of Action

It is primarily used in industrial applications and scientific research .

Pharmacokinetics

The pharmacokinetics of 1-Fluoropentane have not been extensively studied. As a small, lipophilic molecule, it is likely to be rapidly absorbed and distributed throughout the body following exposure. Its elimination would primarily occur via exhalation, given its volatile nature .

properties

IUPAC Name

1-fluoropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F/c1-2-3-4-5-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPRBXUJOQLYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060463
Record name Pentane, 1-fluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoropentane

CAS RN

592-50-7
Record name 1-Fluoropentane
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Record name 1-Fluoropentane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 1-fluoro-
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Record name Pentane, 1-fluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoropentane
Source European Chemicals Agency (ECHA)
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Record name 1-FLUOROPENTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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